(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
This bicyclic compound features a strained [3.1.0]hexane core with a fluorine atom at position 6 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry (1S,5R,6R) is critical for its spatial orientation, influencing interactions in biological or synthetic contexts. The carboxylic acid moiety enhances solubility and provides a site for further derivatization.
Properties
Molecular Formula |
C11H16FNO4 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
(1S,5R,6R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C11H16FNO4/c1-10(2,3)17-9(16)13-5-4-6-7(13)11(6,12)8(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+,11-/m1/s1 |
InChI Key |
FCWXVCJQAMLWKS-PTZCXBDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@]2(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Pharmaceuticals: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tert-butoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The bicyclic structure provides rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Assumed based on similar analogs; †Estimated from .
Key Observations:
- Fluorine vs. Other Substituents: The 6-fluoro group in the target compound increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs like 927679-54-7 .
- Stereochemical Impact : Enantiomeric differences (e.g., 1R,5S,6R vs. 1S,5R,6R) can drastically alter binding affinities in biological systems, as seen in protease inhibitor studies .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | [2.2.1]heptane Analog (1272757-81-9) | 6,6-Dimethyl Analog (219754-02-6) |
|---|---|---|---|
| LogP* | ~1.7 (estimated) | 1.74 | 2.1 (predicted) |
| Water Solubility | Moderate (carboxylic acid) | Low (larger ring) | Low (hydrophobic methyl groups) |
| Stability | Acid-labile (Boc group) | Similar | Enhanced (steric hindrance) |
Biological Activity
(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1303890-58-5) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 245.25 g/mol. It features a bicyclic azabicyclo[3.1.0]hexane core that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1303890-58-5 |
| Molecular Formula | C₁₁H₁₆FNO₄ |
| Molecular Weight | 245.25 g/mol |
| Structure | Chemical Structure |
Pharmacological Effects
Research indicates that (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid exhibits several pharmacological activities:
- Mu Opioid Receptor Antagonism : This compound has been studied for its role as a mu-opioid receptor antagonist, making it a candidate for pain management therapies without the addictive potential associated with traditional opioids .
- Neuroprotective Properties : Studies suggest that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties, though further studies are required to elucidate its efficacy and mechanism of action .
The biological activity of this compound can be attributed to its ability to interact with specific receptors in the central nervous system (CNS). The structural configuration allows it to bind effectively to the mu-opioid receptors, inhibiting their activation by endogenous opioids.
Synthesis and Derivatives
The synthesis of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has been achieved through various methods:
- Palladium-Catalyzed Reactions : A notable method involves palladium-catalyzed cyclopropanation reactions which yield high diastereoselectivity and yield for azabicyclo derivatives .
- Boc Protection Strategy : The tert-butoxycarbonyl (Boc) group provides stability during synthesis and is easily removed under mild conditions, facilitating further functionalization .
Study 1: Mu Opioid Receptor Antagonism
In a study exploring the mu-opioid receptor antagonism of azabicyclo compounds, (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid was shown to effectively block receptor activation in vitro, suggesting potential for development as a therapeutic agent for opioid overdose .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and oxidative stress markers, highlighting its potential in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
